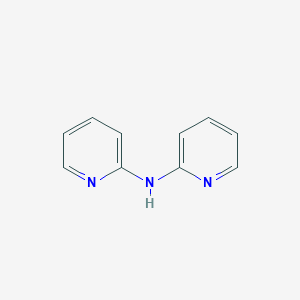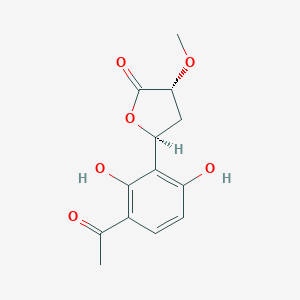
1-Decylamine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decylamine Hydrobromide is a chemical compound with the molecular formula C₁₀H₂₄BrN. It is a derivative of decan-1-amine, where the amine group is protonated and paired with a bromide ion. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Decylamine Hydrobromide can be synthesized through the reaction of decan-1-amine with hydrobromic acid. The reaction typically involves the following steps:
Reaction with Hydrobromic Acid: Decan-1-amine is dissolved in an appropriate solvent, such as ethanol or water. Hydrobromic acid is then added to the solution, resulting in the formation of decan-1-amine;hydrobromide.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain decan-1-amine;hydrobromide in its pure form.
Industrial Production Methods
Industrial production of decan-1-amine;hydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of decan-1-amine and hydrobromic acid are reacted in industrial reactors.
Purification and Crystallization: The product is purified using industrial-scale crystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Decylamine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form primary amines.
Acid-Base Reactions: As a protonated amine, it can participate in acid-base reactions, acting as a weak acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include substituted amines or amides.
Oxidation: Products include corresponding amides or nitriles.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
1-Decylamine Hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of decan-1-amine;hydrobromide involves its interaction with molecular targets, such as enzymes and receptors. The protonated amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Decan-1-amine: The parent compound without the hydrobromide ion.
1-Decylamine: Another name for decan-1-amine.
1-Aminodecane: A structural isomer with similar properties.
Uniqueness
1-Decylamine Hydrobromide is unique due to its protonated amine group paired with a bromide ion, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where the ionic form is advantageous, such as in certain chemical reactions and biological studies.
Propiedades
IUPAC Name |
decan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.BrH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUKAXZALFIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10784920 |
Source


|
| Record name | Decan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10784920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32509-44-7 |
Source


|
| Record name | Decan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10784920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid](/img/structure/B127438.png)



![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)





![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
